N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide is a chemical compound that has garnered attention for its potential therapeutic applications. This compound belongs to a class of molecules that exhibit various biological activities, particularly in the context of cancer research and neuroprotection. The structure of this compound allows it to interact with specific biological targets, which may lead to significant pharmacological effects.
The compound can be synthesized through various chemical processes, and its details are documented in several patents and scientific literature. It has been referenced in studies focusing on its mechanism of action and potential applications in treating specific diseases.
This compound can be classified as an acetamide derivative, specifically featuring a benzothiophene moiety and a fluorophenoxy group. Its classification is essential for understanding its chemical behavior and potential interactions with biological systems.
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. Key steps may include:
The synthesis may require specific reagents such as alkali metal bases, solvents like dimethyl sulfoxide or dichloromethane, and temperature control to optimize yields. Each step's conditions must be carefully monitored to ensure the purity and yield of the final product.
The molecular formula for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide is . The structural representation includes:
The molecular weight is approximately 321.42 g/mol. The compound's structural data can be represented using InChI and SMILES notations for computational modeling and database searches:
InChI=1S/C18H20FNO2S/c1-12(2)13-3-8-18(20)16(19)14(11)15(21)17(22)9-10/h3-10,12H,11H2,1-2H3,(H,21,22)CC(C)C1=CC=C(C=C1)C(=O)NCC(=O)OC2=C(C=CC=C2F)C=CC=CN-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide can undergo several chemical reactions typical for amides and aromatic compounds:
These reactions require careful control of conditions such as temperature, pH, and reaction time to avoid unwanted side products.
The mechanism of action for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide may involve:
Studies suggest that compounds with similar structures may inhibit certain kinases or other targets involved in tumor growth and survival.
The compound is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide insights into functional groups and molecular interactions.
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide has potential applications in:
This compound represents a promising candidate for further research in medicinal chemistry due to its unique structure and potential therapeutic benefits.
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9